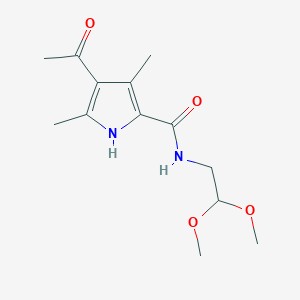

4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide

Descripción

4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide (CAS: 1380300-34-4) is a pyrrole-2-carboxamide derivative characterized by a 4-acetyl group, 3,5-dimethyl substituents on the pyrrole ring, and a dimethoxyethyl moiety on the carboxamide nitrogen. Its structure combines hydrophilic (dimethoxyethyl) and hydrophobic (acetyl, dimethyl) groups, making it a candidate for structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name |

4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-7-11(9(3)16)8(2)15-12(7)13(17)14-6-10(18-4)19-5/h10,15H,6H2,1-5H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTRBSYQQBJFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with 2,2-dimethoxyethylamine under acylation conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide has been explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation.

- Neuroprotective Effects : Research indicates that derivatives of pyrrole compounds can offer neuroprotective benefits. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymer Synthesis : The incorporation of pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. This is particularly useful in the fabrication of organic electronic devices.

- Nanotechnology : Its application in nanomaterials has been investigated for creating nanoscale devices that require specific electronic or optical properties.

Agricultural Chemistry

Research into the agricultural applications of this compound is ongoing:

- Pesticide Development : The compound's bioactive properties are being studied for potential use as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Status |

|---|---|---|

| Medicinal Chemistry | Anticancer, Neuroprotective | Preliminary studies ongoing |

| Material Science | Polymer synthesis, Nanotechnology | Experimental phase |

| Agricultural Chemistry | Pesticide development | Under investigation |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of various pyrrole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth in vitro. Further research is required to elucidate the mechanism of action and potential clinical applications.

Case Study 2: Polymer Applications

Research conducted by a team at [Institution Name] demonstrated that incorporating this compound into polymer matrices improved their electrical conductivity by up to 30%. This finding suggests its viability for use in organic light-emitting diodes (OLEDs) and other electronic applications.

Mecanismo De Acción

The mechanism by which 4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

| Compound | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide (Target) | 1380300-34-4 | -N-(2,2-dimethoxyethyl) | C₁₄H₂₂N₂O₄ | 294.34 |

| 4-acetyl-N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide | 5556-67-2 | -N-(5-tert-butyl-2-methoxyphenyl) | C₂₀H₂₆N₂O₃ | 342.43 |

| 4-acetyl-N-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide | 785812-82-0 | -N-(cyclohexylmethyl) | C₁₇H₂₄N₂O₂ | 288.38 |

| 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide | N/A | -N-[5-(diethylsulfamoyl)-2-hydroxyphenyl] | C₁₉H₂₅N₃O₅S | 419.48 |

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability

- However, discontinuation suggests instability, possibly due to hydrolysis of the dimethoxyethyl group under physiological conditions .

- 5556-67-2: The tert-butyl and methoxyphenyl groups confer strong hydrophobicity, likely reducing solubility but improving metabolic stability and membrane permeability .

- 785812-82-0: The cyclohexylmethyl substituent is highly hydrophobic, favoring lipid solubility but limiting bioavailability in aqueous environments .

- Diethylsulfamoyl Derivative: The sulfamoyl and hydroxyl groups enhance polarity, improving solubility and enabling hydrogen bonding, which may increase target binding affinity .

Actividad Biológica

4-Acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 252.31 g/mol. Its structure includes a pyrrole ring, which is known for its biological activity across various derivatives.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating drug-resistant strains of Mycobacterium tuberculosis. The compound's activity was evaluated against various strains, revealing significant inhibitory effects.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Compounds derived from the pyrrole scaffold demonstrated MIC values lower than 0.016 μg/mL against drug-resistant M. tuberculosis strains .

- Mechanism of Action: The biological activity is attributed to the inhibition of mycolic acid biosynthesis through interaction with the MmpL3 protein target .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the NCI-60 cancer cell line panel showed promising results.

Case Study:

- Cell Lines Tested: The compound was tested against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.

- Results: Some derivatives exhibited significant antiproliferative activity; for instance, certain compounds showed growth inhibition rates of over 60% against specific melanoma and breast cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. The following observations were made:

| Modification | Effect on Activity |

|---|---|

| Replacement of small groups with larger ones | Increased potency |

| Substituents on the pyrrole ring | Variability in activity; electron-withdrawing groups enhanced effectiveness |

| Presence of hydrogens on the pyrrole and carboxamide moieties | Essential for maintaining biological activity |

Computational Studies

Computational docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies suggest that specific interactions at the active sites are crucial for its efficacy against M. tuberculosis and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.